Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1)
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Overview
Description
Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) is a chemical compound commonly used in scientific research. It is a salt that is formed by the reaction of pyridine with 2-chloroethyl vinyl ether and then treated with 4-methylbenzenesulfonic acid. This compound is widely used in biochemical and physiological studies due to its unique properties.
Mechanism Of Action
The mechanism of action of Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) involves the covalent modification of proteins. The vinyl group of the compound reacts with the thiol group of cysteine residues in proteins to form a thioether linkage. This modification can alter the activity, stability, and function of the protein.
Biochemical And Physiological Effects
The biochemical and physiological effects of Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) depend on the specific protein that is modified. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. It has also been shown to modulate the activity of ion channels and receptors. In addition, Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) has been used to study protein-protein interactions and protein-ligand interactions.
Advantages And Limitations For Lab Experiments
One advantage of using Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) in lab experiments is its selectivity for cysteine residues in proteins. This allows for the specific modification of target proteins without affecting other proteins in the system. However, the covalent modification of proteins can also lead to non-specific effects and off-target effects. In addition, the compound may not be suitable for use with certain proteins or in certain experimental systems.
Future Directions
There are many potential future directions for the use of Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) in scientific research. One area of interest is the development of new drugs and therapies based on the modification of specific proteins. Another potential direction is the use of the compound in the study of protein dynamics and conformational changes. Additionally, Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) may be useful in the development of new tools for protein engineering and manipulation.
Synthesis Methods
The synthesis of Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) involves the reaction of pyridine with 2-chloroethyl vinyl ether to form 2-ethenyl-1-methylpyridinium chloride. This intermediate is then treated with 4-methylbenzenesulfonic acid to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform.
Scientific Research Applications
Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) is widely used in scientific research due to its ability to selectively modify proteins. It is commonly used in the study of enzyme kinetics, protein-protein interactions, and protein-ligand interactions. This compound is also used in the development of new drugs and therapies.
properties
CAS RN |
13624-14-1 |
---|---|
Product Name |
Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) |
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C8H10N.C7H8O3S/c1-3-8-6-4-5-7-9(8)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H,1H2,2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
OGNHTEFUCYVGFW-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C |
Other CAS RN |
13624-14-1 26045-14-7 |
synonyms |
1-Methyl-2-vinylpyridinium·p-toluenesulfonate |
Origin of Product |
United States |
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